2-(4-Boronobenzoyl)hydrazinecarbothioamide

Description

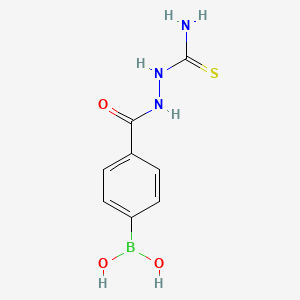

2-(4-Boronobenzoyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a boronic acid (-B(OH)₂) group at the para position of the benzoyl moiety.

Properties

IUPAC Name |

[4-[(carbamothioylamino)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BN3O3S/c10-8(16)12-11-7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H,(H,11,13)(H3,10,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXNXTLWXKMYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NNC(=S)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657075 | |

| Record name | [4-(2-Carbamothioylhydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-76-3 | |

| Record name | [4-(2-Carbamothioylhydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Boronobenzoyl)hydrazinecarbothioamide, a compound with the CAS number 957060-76-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H10B N3OS

- Molecular Weight : 235.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The boron atom in the compound plays a critical role in its reactivity and binding affinity to target proteins.

Target Proteins and Pathways

- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Cell Signaling Pathways : It modulates several signaling pathways, including those related to apoptosis and cell cycle regulation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibits tumor growth in vitro | |

| Antioxidant Properties | Reduces oxidative stress | |

| Enzyme Inhibition | Inhibits specific hydrolases |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction through caspase activation.

- Oxidative Stress Model : In an experimental model of oxidative stress, the compound exhibited protective effects against cell damage induced by reactive oxygen species (ROS), indicating its role as an antioxidant.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain hydrolases, providing insights into its mechanism of action at the molecular level.

Research Findings

Recent studies have provided valuable insights into the pharmacological potential of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, reinforcing its antitumor potential.

- Mechanistic Studies : Investigations into cellular pathways revealed that the compound affects the NF-kB signaling pathway, which is crucial in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.3 Physicochemical Properties

- Melting Points: Range from 138–274°C, influenced by substituent polarity and crystallinity (e.g., hydroxybenzylidene derivatives ).

- Spectral Data:

Implications for 2-(4-Boronobenzoyl)hydrazinecarbothioamide

While direct data are unavailable, comparisons suggest:

- Reactivity: The boronic acid group may enable Suzuki coupling for bioconjugation or material science applications.

- Bioactivity: Boron’s electron-deficient nature could enhance enzyme inhibition (e.g., proteasome or β-lactamase targets).

- Solubility: The polar -B(OH)₂ group may improve aqueous solubility compared to lipophilic analogs (e.g., tert-butyl ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.